Ethyl 5-chloro-2,3-dihydro-1-benzofuran-3-carboxylate
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Overview
Description
Ethyl 5-chloro-2,3-dihydro-1-benzofuran-3-carboxylate is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring. This particular compound is characterized by the presence of an ethyl ester group, a chlorine atom at the 5th position, and a dihydrobenzofuran core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-chloro-2,3-dihydro-1-benzofuran-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydroxybenzaldehyde with ethyl chloroacetate in the presence of a base, followed by cyclization using an acid catalyst. The reaction conditions often include refluxing the mixture in an organic solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-chloro-2,3-dihydro-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzofuran derivatives with different functional groups.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The chlorine atom at the 5th position can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran carboxylic acids, while reduction can produce benzofuran alcohols. Substitution reactions can lead to a wide range of benzofuran derivatives with different functional groups .
Scientific Research Applications
Ethyl 5-chloro-2,3-dihydro-1-benzofuran-3-carboxylate has several scientific research applications:
Biology: The compound and its derivatives are studied for their biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Benzofuran derivatives are explored for their potential therapeutic applications, such as anti-inflammatory and neuroprotective agents.
Industry: The compound is used in the development of new materials with specific properties, such as optical and electronic materials
Mechanism of Action
The mechanism of action of ethyl 5-chloro-2,3-dihydro-1-benzofuran-3-carboxylate depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes and receptors, to exert its effects. For example, it may inhibit specific enzymes involved in disease pathways or bind to receptors to modulate cellular responses. The exact molecular targets and pathways involved can vary depending on the specific derivative and its intended use .
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-bromo-2,3-dihydro-1-benzofuran-3-carboxylate: Similar structure with a bromine atom instead of chlorine.
Ethyl 5-fluoro-2,3-dihydro-1-benzofuran-3-carboxylate: Similar structure with a fluorine atom instead of chlorine.
Ethyl 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylate: Similar structure with a methyl group instead of chlorine.
Uniqueness
Ethyl 5-chloro-2,3-dihydro-1-benzofuran-3-carboxylate is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various substitution reactions, leading to a diverse range of derivatives. Additionally, the compound’s specific structure may confer unique biological properties, making it a valuable compound for research and development .
Biological Activity
Ethyl 5-chloro-2,3-dihydro-1-benzofuran-3-carboxylate is a compound belonging to the benzofuran family, notable for its unique chemical structure and potential biological activities. This article explores its biological activity, including antimicrobial properties, potential applications in agriculture, and implications for medicinal chemistry.
Chemical Structure and Properties
This compound features a fused benzene and furan ring with a chlorine atom at the 5-position and an ethyl ester functional group at the carboxylic acid position. Its molecular formula is C12H11ClO3, with a molar mass of approximately 240.64 g/mol. The compound's structure allows for various synthetic routes, enhancing its accessibility for further research and application in organic synthesis .
Antimicrobial Activity
Research indicates that benzofuran derivatives exhibit significant antimicrobial properties. A study focused on synthesized derivatives of 6-acetyl-5-hydroxy-2-methyl-3-benzofuranocarboxylic acid found that some compounds showed activity against Gram-positive bacteria and fungi, with minimum inhibitory concentration (MIC) values ranging from 50 to 200 µg/mL . Specific derivatives demonstrated antifungal activity against Candida strains, suggesting that this compound may possess similar antimicrobial potential.
Pesticidal Applications
Given its structural characteristics, this compound has been proposed for use in agriculture as a pesticide or herbicide. Its biological activity could contribute to developing environmentally friendly pest control agents . The compound's efficacy in this domain warrants further investigation to establish its safety and effectiveness in agricultural applications.
Comparative Analysis of Related Compounds
To better understand the unique properties of this compound, a comparative analysis with related compounds is beneficial:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
This compound | C12H11ClO3 | Chlorine at position 5; ethyl ester at position 3 |
4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic Acid | C11H10ClNO3 | Amino group at position 4; carboxylic acid at position 7 |
Ethyl 5-chloro-3-phenyl-2-benzofuran-1-carboxylate | C16H15ClO2 | Phenyl substitution at position 3; different ester functionality |
This table illustrates the distinctiveness of this compound compared to other benzofuran derivatives, emphasizing its potential applications in medicinal chemistry and agriculture .
Case Studies and Research Findings
Recent studies have highlighted the biological activities of various benzofuran derivatives. For instance, certain compounds have shown promising results in inhibiting cancer cell proliferation while exhibiting lower toxicity toward normal cells . These findings suggest that this compound could be further explored for anticancer properties.
Moreover, a pharmacodynamic effect was observed in animal models where related compounds inhibited tumor metastasis effectively. This highlights the therapeutic potential of benzofuran derivatives in oncology .
Properties
CAS No. |
93670-13-4 |
---|---|
Molecular Formula |
C11H11ClO3 |
Molecular Weight |
226.65 g/mol |
IUPAC Name |
ethyl 5-chloro-2,3-dihydro-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C11H11ClO3/c1-2-14-11(13)9-6-15-10-4-3-7(12)5-8(9)10/h3-5,9H,2,6H2,1H3 |
InChI Key |
MOINDCCAKJDWDA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1COC2=C1C=C(C=C2)Cl |
Origin of Product |
United States |
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